PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE
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Overview
Description
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C₁₆H₁₅Cl₂NO₄S. It is a benzoate ester derivative, characterized by the presence of a propyl group and a dichlorobenzenesulfonamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE typically involves the esterification of 4-(2,5-dichlorobenzenesulfonamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The dichlorobenzene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
PROPYL 4-HYDROXYBENZOATE: Known for its use as a preservative in pharmaceuticals and cosmetics.
BENZOCAINE: A local anesthetic used for pain relief.
INDOLE DERIVATIVES: Compounds with diverse biological activities, including antiviral and anticancer properties .
Uniqueness
PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety and sulfonamido group make it particularly interesting for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAFEXUXJVYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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